N-(1-Adamantoyloxy)pyridine-2-thione
Description
N-(1-Adamantoyloxy)pyridine-2-thione (APT) is a synthetic derivative of the pyridine-2-thione scaffold, modified with a 1-adamantoyloxy substituent. This structural feature confers unique physicochemical properties, including enhanced lipophilicity and stability due to the rigid adamantane moiety. Its mechanism of action is hypothesized to involve oxidative stress or direct interaction with cellular targets, though detailed pathways remain under investigation.
Properties
CAS No. |
91233-19-1 |
|---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C16H19NO2S/c18-15(19-17-4-2-1-3-14(17)20)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
InChI Key |
YIMPISJHYISTET-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON4C=CC=CC4=S |
Other CAS No. |
91233-19-1 |
Synonyms |
APT-N,2 N-(1-adamantoyloxy)pyridine-2-thione |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Hydroxypyridine-2-thione (Omadine)
Structural Differences : Omadine lacks the adamantoyloxy group, featuring only a hydroxyl substituent on the pyridine-2-thione core.
Functional Properties :
- Antioxidant/Pro-oxidant Activity : Omadine and its metal complexes exhibit dual antioxidant and pro-oxidant behaviors. For instance, copper-Omadine complexes generate hydroxyl radicals (•OH) under UV irradiation, contributing to DNA damage .
- Photochemical Selectivity: Unlike APT, Omadine’s photochemistry is well-documented; it produces •OH radicals more efficiently than its oxygen analog, N-hydroxy-2-pyridone .
Zinc Pyrithione
Structural Differences : A zinc chelate of pyrithione (the deprotonated form of Omadine).
Mechanism and Applications :
- Antifungal Action : Disrupts fungal membrane transport by increasing intracellular copper levels, leading to oxidative damage .
- Stability : Enhanced by metal coordination, unlike APT, which relies on adamantane for stability.
Therapeutic Limitations : Primarily topical use due to systemic toxicity risks.
Adamantane-Containing Analogues
describes adamantane-functionalized pyrazolo[4,3-b]pyridine derivatives (e.g., compounds 54 , 55 ).
- Structural Contrasts : These compounds feature fused pyrazole-pyridine cores instead of pyridine-2-thione, with adamantane attached via carboxamide linkages.
- Activity : Primarily explored for kinase inhibition or antimicrobial effects, differing from APT’s antitumor focus.
Data Tables: Key Comparative Metrics
Research Findings and Mechanistic Insights
- APT vs. Omadine : APT’s adamantane group likely enhances cellular uptake compared to Omadine, which is more polar. However, Omadine’s pro-oxidant efficacy is superior in photodynamic applications .
- Therapeutic Potential: APT’s antitumor activity is distinct from Zinc Pyrithione’s membrane-targeted antifungal action, highlighting scaffold-dependent bioactivity .
- Analytical Methods : Quantification of pyridine-2-thione derivatives often employs UV-Vis spectroscopy (ε = 8,080 M⁻¹·cm⁻¹ at 343 nm) , a method applicable to APT studies.
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